molecular formula C24H23F3N4O3 B2981741 5-methoxy-2-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2,3-dihydropyridazin-3-one CAS No. 1005297-05-1

5-methoxy-2-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2981741
CAS No.: 1005297-05-1
M. Wt: 472.468
InChI Key: PIPCVKDJRKQBAU-UHFFFAOYSA-N
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Description

5-methoxy-2-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2,3-dihydropyridazin-3-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, including the formation of the pyridazinone core and the subsequent introduction of the piperazine and trifluoromethylphenyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the carbonyl group may yield the corresponding alcohol.

Scientific Research Applications

5-methoxy-2-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological macromolecules.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methoxy-2-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-(trifluoromethyl)phenylpiperazine: Shares the piperazine and trifluoromethylphenyl groups.

    4-methyl-2-(trifluoromethyl)phenylpiperazine: Similar structure but lacks the pyridazinone core.

Uniqueness

5-methoxy-2-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2,3-dihydropyridazin-3-one is unique due to the combination of its functional groups and the presence of the pyridazinone core, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

5-methoxy-2-(4-methylphenyl)-6-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N4O3/c1-16-6-8-18(9-7-16)31-21(32)15-20(34-2)22(28-31)23(33)30-12-10-29(11-13-30)19-5-3-4-17(14-19)24(25,26)27/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPCVKDJRKQBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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